6-Oxabicyclo[3.1.1]heptan-3-ol
Description
6-Oxabicyclo[3.1.1]heptan-3-ol is a bicyclic monoterpenoid alcohol characterized by a fused bicyclo[3.1.1]heptane scaffold containing an oxygen atom at the 6-position and a hydroxyl group at the 3-position. This structural motif is shared with several bioactive natural and synthetic compounds, including pinocarveol, pinocampheol, and their derivatives.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C6H10O2/c7-4-1-5-3-6(2-4)8-5/h4-7H,1-3H2 |
InChI Key |
SOHBVMOGHHZITH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.1.1]heptan-3-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and hydrolysis to yield the desired product . The reaction conditions typically include:
Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.
Hydrogenation: The adduct is then hydrogenated using a palladium catalyst under hydrogen gas at room temperature.
Hydrolysis: The hydrogenated product is hydrolyzed using aqueous acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various alcohols or ethers.
Substitution: Forms halides, amines, or other substituted derivatives.
Scientific Research Applications
6-Oxabicyclo[3.1.1]heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Substitutions
The table below summarizes key structural differences and similarities among 6-oxabicyclo[3.1.1]heptan-3-ol and related compounds:
Physicochemical Properties
- Polarity: The presence of hydroxyl groups in all compounds enhances water solubility compared to non-oxygenated terpenes.
- Stability: Methylidene substituents (e.g., in pinocarveol) introduce steric hindrance, increasing stability against enzymatic degradation .
- Stereochemistry: Enantiomers like (-)-pinocampheol and (+)-isopinocampheol exhibit distinct biological activities due to chiral center configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
